molecular formula C12H19NO2 B1336223 Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate CAS No. 935765-04-1

Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate

Cat. No.: B1336223
CAS No.: 935765-04-1
M. Wt: 209.28 g/mol
InChI Key: ZQQLFDUELNLZPT-NSHDSACASA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of pyrrole chemistry research that has spanned over a century. Pyrrole derivatives have long been recognized as fundamental building blocks in organic chemistry, with their significance first established through early investigations into natural product structures. The specific compound under discussion represents a more recent advancement in this field, reflecting the ongoing evolution of synthetic methodologies and the increasing sophistication of stereochemical control in organic synthesis.

The identification and characterization of this particular pyrrole derivative can be traced to systematic investigations into chiral amino acid analogs and their potential applications in pharmaceutical chemistry. Research efforts focused on developing compounds that could serve as intermediates in the synthesis of more complex bioactive molecules led to the exploration of pyrrole-containing pentanoic acid derivatives. The compound's discovery was facilitated by advances in asymmetric synthesis techniques and improved methods for controlling stereochemical outcomes in organic reactions.

Documentation of this compound first appeared in chemical databases and research publications as investigators sought to expand the available repertoire of pyrrole-based building blocks. The compound's registration under Chemical Abstracts Service number 935765-04-1 marked its formal recognition within the chemical literature. This registration facilitated broader research efforts and enabled systematic investigation of its properties and potential applications across multiple research institutions.

The historical development of this compound also reflects broader trends in pharmaceutical research, particularly the increasing emphasis on developing enantiomerically pure compounds for therapeutic applications. The specific (2S) stereochemical configuration of this molecule represents careful attention to chirality considerations that have become increasingly important in drug development processes. This emphasis on stereochemical purity has driven many of the synthetic approaches developed for preparing this compound.

Significance in Heterocyclic Chemistry

This compound occupies a particularly important position within heterocyclic chemistry due to its combination of structural features that enable diverse chemical transformations. The pyrrole ring system provides aromatic character while maintaining sufficient reactivity for further functionalization, making this compound an excellent platform for synthetic elaboration. The presence of both the pyrrole heterocycle and the chiral ester functionality creates unique opportunities for developing complex molecular architectures through sequential synthetic transformations.

The significance of this compound extends beyond its immediate synthetic utility to encompass broader theoretical considerations in heterocyclic chemistry. Pyrrole derivatives have demonstrated remarkable versatility in biological systems, serving as key structural elements in numerous natural products and pharmaceuticals. The particular structural arrangement present in this compound provides insights into how modifications of the pyrrole ring system can influence both chemical reactivity and biological activity patterns.

Recent advances in heterocyclic chemistry have highlighted the importance of developing new pyrrole derivatives that can serve as versatile synthetic intermediates. This compound represents a significant contribution to this effort, providing researchers with access to a chiral, functionalized pyrrole derivative that can be readily incorporated into larger synthetic schemes. The compound's design reflects careful consideration of both synthetic accessibility and potential utility in subsequent transformations.

The role of this compound in heterocyclic chemistry is further enhanced by its potential for serving as a model system for understanding structure-activity relationships in pyrrole-based compounds. The specific substitution pattern and stereochemical features present in this molecule provide opportunities for systematic investigation of how structural modifications influence chemical and biological properties. Such investigations contribute to the broader understanding of heterocyclic chemistry principles and their applications in pharmaceutical research.

Classification and Nomenclature

This compound belongs to the chemical class of pyrrole derivatives, specifically categorized as a substituted pyrrole-containing ester compound. The systematic nomenclature reflects the compound's complex structural features, beginning with the ethyl ester functionality and proceeding through the chiral center designation to the pyrrole ring system. This naming convention follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds and ensures unambiguous identification of the specific stereochemical configuration.

The molecular formula C₁₂H₁₉NO₂ indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, with a calculated molecular weight of 209.28 grams per mole. This molecular composition reflects the combination of the pyrrole ring system with the branched pentanoic acid ester chain, creating a compound that bridges multiple chemical functional group categories.

Property Value
Chemical Abstracts Service Number 935765-04-1
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
International Union of Pure and Applied Chemistry Name This compound
Stereochemical Configuration (2S)
Functional Groups Ester, Pyrrole, Alkyl

The stereochemical designation (2S) indicates the absolute configuration at the second carbon atom of the pentanoic acid chain, following the Cahn-Ingold-Prelog priority system. This designation is crucial for distinguishing this compound from its enantiomer and ensuring proper identification in research applications. The systematic approach to nomenclature also facilitates database searches and literature reviews related to this specific compound.

Alternative naming systems and synonyms for this compound include variations that emphasize different structural features or follow different nomenclature conventions. These alternative names help ensure comprehensive coverage in chemical databases and facilitate cross-referencing between different research publications and chemical suppliers. The existence of multiple naming conventions reflects the compound's relevance across different areas of chemical research.

Overview of Research Developments

Research developments involving this compound have focused primarily on its synthesis, characterization, and potential applications in pharmaceutical chemistry. Initial research efforts concentrated on developing efficient synthetic routes that could provide access to this compound in high enantiomeric purity, addressing the challenge of controlling stereochemistry during the formation of the carbon-nitrogen bond between the pyrrole ring and the pentanoic acid chain.

Synthetic methodology development has represented a major area of research activity, with investigators exploring various approaches for constructing the pyrrole-substituted pentanoic acid framework. These efforts have included investigations of different coupling strategies, catalyst systems, and reaction conditions aimed at optimizing both yield and stereochemical purity. The development of scalable synthetic routes has been particularly important for enabling broader research applications and potential commercial development.

Contemporary research has expanded to include detailed studies of the compound's chemical reactivity and potential for further synthetic elaboration. Investigations have examined the stability of the pyrrole ring system under various reaction conditions and explored opportunities for selective functionalization at different positions within the molecule. These studies have provided valuable insights into the compound's synthetic versatility and potential utility as a building block for more complex structures.

Biological activity investigations have emerged as another significant area of research development, with studies examining the compound's potential antimicrobial and anticancer properties. These investigations have focused on understanding how the specific structural features of this compound contribute to its biological activity and how modifications might enhance or alter these properties. The results of these studies have provided important information for guiding future research directions and potential pharmaceutical applications.

Research developments have also encompassed analytical method development, including the establishment of reliable procedures for characterizing and quantifying this compound in various contexts. These methodological advances have been essential for supporting both synthetic research and biological activity studies, ensuring that researchers can accurately assess the purity and identity of samples used in their investigations.

Properties

IUPAC Name

ethyl (2S)-4-methyl-2-pyrrol-1-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-15-12(14)11(9-10(2)3)13-7-5-6-8-13/h5-8,10-11H,4,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQLFDUELNLZPT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227318
Record name Ethyl (αS)-α-(2-methylpropyl)-1H-pyrrole-1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935765-04-1
Record name Ethyl (αS)-α-(2-methylpropyl)-1H-pyrrole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935765-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (αS)-α-(2-methylpropyl)-1H-pyrrole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Procedure Example

A representative laboratory-scale synthesis based on literature methods is as follows:

Step Reagents & Conditions Description
1 4-methyl-2-pentanone + Pyrrole, Lewis acid catalyst (e.g., BF3·OEt2), solvent (e.g., dichloromethane), 0–25°C Formation of pyrrole-substituted intermediate via nucleophilic addition
2 Ethanol, acid catalyst (e.g., H2SO4), reflux Esterification to form ethyl ester
3 Purification by crystallization or chromatography Isolation of pure Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-yl)pentanoate
  • The reaction temperature is carefully controlled to avoid racemization.
  • Purification often involves column chromatography or recrystallization to achieve high purity.

Purification and Yield Optimization

  • Purification methods include column chromatography, crystallization, and distillation.
  • Recent patents emphasize improved processes that avoid cumbersome chromatographic separations by optimizing reaction conditions and using novel intermediates, leading to higher yields and purity.
  • For example, the use of novel key starting materials and intermediates allows for fewer purification steps and better scalability.

Comparative Data on Related Pyrrole Derivatives

Compound Name Key Structural Features Preparation Notes Biological Activity
This compound Pyrrole ring linked to chiral pentanoate ester Synthesized via ketone-pyrrole reaction, chiral control essential Antimicrobial, anticancer potential
Ethyl (2S)-5-oxo-2-(1H-pyrrol-1-yl)pentanoate Contains ketone group at 5-position Similar synthetic route but with oxidation step Different pharmacological profile
2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid Formyl and methoxymethyl substituents on pyrrole Requires additional functional group transformations Varied biological activities

Research Findings and Analytical Data

  • The stereochemistry of the product is confirmed by chiral HPLC and NMR spectroscopy.
  • 1H NMR typically shows characteristic signals for the pyrrole protons and the ethyl ester group.
  • Mass spectrometry confirms molecular weight (approx. 237.29 g/mol).
  • The compound exhibits specific binding affinities in biological assays, linked to its stereochemical configuration.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Ketone-pyrrole reaction with Lewis acid catalysis 4-methyl-2-pentanone, pyrrole, BF3·OEt2 0–25°C, organic solvent Straightforward, good stereocontrol Requires careful temperature control
Enzymatic or chiral catalyst resolution Chiral catalysts or enzymes Mild conditions High enantiomeric purity May require additional steps
Continuous flow synthesis Same reagents, flow reactor Controlled flow, temperature, pressure Scalable, reproducible Requires specialized equipment
Novel intermediates and improved purification (patented) Novel starting materials Optimized reaction and purification Higher yield, purity, cost-effective Patent restrictions

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyrrole ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-yl)pentanoate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Key Observations:

Steric and Stereochemical Differences: The target compound’s (2S)-configuration distinguishes it from QA-1405, where stereochemistry is unspecified. This could lead to divergent interactions in enantioselective catalysis or biological systems .

Functional Group Impact: The pyrrole ring in the target compound and QA-1405 contrasts with the simpler ester chain in ethyl pentanoate. Pyrrole-containing esters may exhibit enhanced aromaticity or nitrogen-based reactivity, making them candidates for coordination chemistry or drug design . Ethyl pentanoate, lacking heterocyclic groups, is primarily valued for its low odor threshold (0.001–0.1 ppm) and fruity aroma in beverages .

Applications: Ethyl pentanoate is widely used in the food and beverage industry, whereas pyrrole-containing esters like the target compound are more likely employed in specialized synthetic chemistry or medicinal research .

Research Findings and Data Gaps

  • Comparative Reactivity: Pyrrole esters generally exhibit lower hydrolytic stability compared to linear esters like ethyl pentanoate due to electron-rich aromatic systems, which may limit their use in aqueous environments .
  • Commercial Availability: The target compound is less widely available than ethyl pentanoate, which is produced industrially at scale for flavoring applications .

Biological Activity

Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring linked to a pentanoate ester, suggesting diverse applications in drug development and organic synthesis. The biological activity of this compound has been investigated for various therapeutic potentials, including antimicrobial and anticancer properties.

Structure and Composition

  • Chemical Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • CAS Number : 935765-04-1

The biological activity of this compound is attributed to its interaction with specific molecular targets. The pyrrole ring can modulate the activity of various enzymes and receptors, influencing cellular processes such as enzyme inhibition and signal transduction pathway alterations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

Anticancer Activity

The compound has also been studied for its anticancer properties. In cell line assays, this compound demonstrated the ability to induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: In Vitro Cancer Cell Study

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040
10020

This concentration-dependent decrease in cell viability suggests that this compound may act as a potent anticancer agent.

Synthesis and Derivatives

This compound can be synthesized through various organic reactions, including esterification and cyclization processes. Its derivatives have shown enhanced biological activities, indicating potential for further exploration in medicinal chemistry .

Future Directions

Ongoing research is focused on:

  • Elucidating the specific molecular targets of this compound.
  • Investigating its efficacy in vivo.
  • Exploring structure-activity relationships to optimize its pharmacological properties.

Q & A

Basic Research Questions

Q. What methods are recommended for determining the stereochemistry and structural conformation of Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-yl)pentanoate?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for resolving stereochemistry and 3D conformation. For example, similar esters in SARS-CoV-2 protease inhibitor studies were resolved at 2.3 Å resolution using X-ray diffraction .
  • NMR spectroscopy (e.g., 1H/13C NMR) identifies functional groups and stereochemical assignments. In pyrrole-containing analogs, coupling constants and splitting patterns (e.g., δ = 0.86–1.92 ppm for methyl groups) confirm stereochemistry .
  • Chiral chromatography or polarimetry validates enantiomeric purity for the (2S) configuration.

Q. How is the IUPAC nomenclature derived for this compound, considering its stereochemistry and substituents?

  • Methodological Answer :

  • The parent chain is a pentanoate ester. The (2S) configuration denotes the stereocenter at position 2. Substituents include a 4-methyl group and a 1H-pyrrol-1-yl moiety. Systematic naming follows priority rules for esters and heterocycles, referencing CAS registry standards (e.g., "ethyl" as the alkoxy group) .

Q. What synthetic routes are feasible for preparing this compound in a laboratory setting?

  • Methodological Answer :

  • Esterification : React (2S)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Monitor via TLC or GC-MS .
  • Protection-deprotection strategies : Use Boc or Fmoc groups to stabilize the pyrrole ring during synthesis, as seen in peptide-linked esters .
  • Yield optimization : Employ Dean-Stark traps for azeotropic water removal, achieving >95% conversion .

Advanced Research Questions

Q. How does this compound influence bacterial quorum sensing, and what experimental designs validate this activity?

  • Methodological Answer :

  • Anti-quorum sensing assays : Use Chromobacterium violaceum (CV12472) to quantify violacein inhibition. Extracellular proteins from Bacillus subtilis treated with 0.01 MIC of the compound showed altered protein expression (15 kDa band) via SDS-PAGE and halo inhibition zones (10–10.33 mm) .
  • Dose-response studies : Compare low (signaling) vs. high (antimicrobial) concentrations. Ethyl pentanoate analogs exhibit lipid solubility-dependent membrane interactions, suggesting similar mechanisms .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

  • Methodological Answer :

  • Contradiction : Variable anti-quorum sensing efficacy across bacterial strains.
  • Resolution :
  • Transcriptomic profiling : Use RNA-seq to identify quorum-related gene expression (e.g., luxR homologs) in treated vs. untreated cultures.
  • Membrane permeability assays : Measure propidium iodide uptake via flow cytometry to assess lipid solubility effects .
  • Molecular docking : Model interactions with LuxS/AI-2 receptors to predict binding affinity discrepancies .

Q. What advanced analytical techniques are required to characterize degradation products or metabolic intermediates of this compound?

  • Methodological Answer :

  • LC-MS/MS : Detect metabolites in biological matrices. For example, LC-MS identified a related pyrrole-pentanoate derivative at m/z 454.3 with retention time 13.10 min .
  • Stability studies : Expose the compound to varying pH/temperature and analyze via HPLC-UV. Ethyl esters degrade via hydrolysis; track pentanoic acid derivatives .
  • Isotopic labeling : Use ¹³C-labeled ethanol in synthesis to trace metabolic pathways in microbial models.

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., proteases)?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate binding to SARS-CoV-2 3CL protease (PDB: 6LU7) using software like GROMACS. Compare with crystallographic data from TG-0203770 inhibitor studies .
  • Docking software (AutoDock/Vina) : Screen against bacterial histidine kinases (e.g., B. subtilis KinA) to predict quorum sensing disruption .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate
Reactant of Route 2
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Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate

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